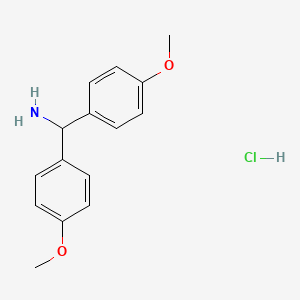

Bis(4-methoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJSDIFRBOLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Representation Within Organic Chemistry Context

Bis(4-methoxyphenyl)methanamine hydrochloride is a chemical compound with a well-defined structure and systematic nomenclature. In its solid form, it is typically a white to off-white powder. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for its application in various chemical reactions.

The structure of this compound features a central methane (B114726) core bonded to an amine group and two 4-methoxyphenyl (B3050149) groups. The presence of the methoxy (B1213986) (-OCH3) groups on the phenyl rings influences the electron density and reactivity of the molecule. The amine group provides a site for further chemical modifications.

Systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) provides a precise descriptor of its molecular architecture. In addition to its formal name, the compound is also known by various synonyms and is assigned a unique CAS Registry Number to ensure its unambiguous identification in chemical literature and databases. The free base form of this compound, without the hydrochloride, is commonly referred to as Bis(4-methoxybenzyl)amine.

Interactive Table: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine hydrochloride matrix-fine-chemicals.com |

| CAS Number | 854391-95-0 (for hydrochloride); 17061-62-0 (for free base) matrix-fine-chemicals.com |

| Molecular Formula | C16H20ClNO2 matrix-fine-chemicals.com |

| Molecular Weight | 293.79 g/mol matrix-fine-chemicals.com |

| Synonyms | bis[(4-methoxyphenyl)methyl]amine hydrochloride, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride matrix-fine-chemicals.com |

Significance As a Key Intermediate in Complex Molecule Synthesis

The utility of Bis(4-methoxyphenyl)methanamine hydrochloride lies primarily in its role as a key intermediate in organic synthesis. Pharmaceutical intermediates are chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). ikigaicorporation.com The molecular framework of this compound provides a versatile scaffold for the construction of more elaborate molecules, particularly in the realm of medicinal chemistry.

While specific, direct applications of the hydrochloride salt are not extensively detailed in publicly available literature, the closely related free base, Bis(4-methoxybenzyl)amine, is recognized as a valuable reagent. For instance, the primary amine precursor, 4-methoxybenzylamine, is a key intermediate in the synthesis of avanafil, a medication used to treat erectile dysfunction. chemicalbook.com This highlights the importance of the methoxyphenylamine moiety in the construction of pharmacologically active compounds.

The general synthetic route to compounds of this class often involves the reductive amination of an appropriate aldehyde or ketone. This common and powerful reaction in organic chemistry allows for the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceuticals and other complex organic molecules. The amine functionality of this compound can serve as a nucleophile or be protected and carried through a synthetic sequence before being deprotected to reveal the reactive amine at a later stage.

Historical Perspectives on Its Discovery and Early Synthetic Applications

Diverse Reaction Pathways for Amine Formation

The conversion of a carbonyl group into an amine is a cornerstone of synthetic organic chemistry. For the synthesis of bis(4-methoxyphenyl)methanamine from its corresponding ketone, bis(4-methoxyphenyl)methanone, several effective methods have been established. These pathways offer different advantages concerning reaction conditions, substrate scope, and selectivity.

Leuckart Reaction as a Strategic Amine Synthesis Route from Ketones

The Leuckart reaction, and its variant the Leuckart-Wallach reaction, provides a direct method for the reductive amination of aldehydes and ketones. alfa-chemistry.comwikipedia.org This reaction typically utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com The reaction proceeds by the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the final primary amine. mdpi.com

The classical Leuckart reaction often requires high temperatures, typically above 180°C, which can be a limitation. mdma.ch However, advancements have led to catalytic versions that can proceed under milder conditions. For instance, a Cp*Rh(III) complex has been shown to catalyze the reductive amination of ketones with ammonium formate at temperatures as low as 50-70°C, offering high yields of the corresponding primary amines. mdma.ch While specific studies on the application of the Leuckart reaction to bis(4-methoxyphenyl)methanone are not extensively detailed in the reviewed literature, the general applicability of this reaction to aromatic ketones suggests its potential for the synthesis of bis(4-methoxyphenyl)methanamine. The reaction is known to be effective for the synthesis of related compounds like p-methoxymethamphetamine (PMMA). nih.gov

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Acetophenone | Ammonium Formate, [RhCpCl2]2 | Methanol, 70°C, 7h | 1-Phenylethanamine | 85% | mdma.ch |

| 4-Methoxyacetophenone | Ammonium Formate, [RhCpCl2]2 | Methanol, 70°C, 2h | 1-(4-Methoxyphenyl)ethanamine | 93% | mdma.ch |

This table presents data for analogous ketone substrates to illustrate the typical conditions and yields of the catalytic Leuckart-Wallach reaction.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Various reducing agents and catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

The catalytic hydrogenation of imine precursors is a clean and efficient method for the synthesis of amines, utilizing molecular hydrogen as the reductant. This approach is highly atom-economical and produces water as the only byproduct. The reaction typically employs transition metal catalysts, such as those based on palladium, platinum, or nickel. For the synthesis of bis(4-methoxyphenyl)methanamine, the corresponding imine, bis(4-methoxyphenyl)methanimine, would be formed in situ from bis(4-methoxyphenyl)methanone and an ammonia (B1221849) source, followed by hydrogenation. While specific protocols for this exact transformation are not detailed in the available literature, the general methodology is well-established for a wide range of ketones.

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Reaction Time | Reference |

| Rh/C | 10 atm | 80°C | Methanol | 12 h | General Procedure |

| Pd/C | 5 atm | Room Temp | Ethanol | 24 h | General Procedure |

| Raney Nickel | 50 atm | 100°C | Methanol/Ammonia | 6 h | General Procedure |

This table provides representative conditions for the catalytic hydrogenation of imines, which would be applicable to the imine of bis(4-methoxyphenyl)methanone.

Nickel-based catalysts have emerged as a cost-effective and efficient alternative to precious metal catalysts for reductive amination. nih.gov Reusable nickel nanoparticles have been developed that catalyze the synthesis of a broad range of primary amines from carbonyl compounds and ammonia in the presence of molecular hydrogen. nih.govnortheastern.edulookchem.com These catalysts have demonstrated high activity and selectivity, even for sterically hindered ketones. The application of such nickel-based systems to bis(4-methoxyphenyl)methanone would be a promising route to bis(4-methoxyphenyl)methanamine.

Recent advancements have also highlighted the use of well-defined single-component nickel(0) precatalysts for the amination of aryl chlorides with ammonia, showcasing the versatility of nickel in C-N bond formation. escholarship.org

| Catalyst System | Reactants | Conditions | Product Scope | Reference |

| Ni-tartaric acid complex on silica | Various ketones and aldehydes, Ammonia, H2 | - | Benzylic, heterocyclic, and aliphatic primary amines | nih.govnortheastern.edu |

| [Ni(0)] precatalyst with Josiphos ligand | Aryl chlorides, Ammonia or Ammonium sulfate | - | Primary arylamines | escholarship.org |

This table summarizes the capabilities of nickel-based catalyst systems in reductive amination reactions.

Hydrosilylation offers a mild and effective method for the reduction of imines to amines, using silanes as the reducing agent. rsc.org This method is often catalyzed by transition metal complexes. The synthesis of primary amines via hydrosilylation can be achieved through a one-pot reaction of a ketone with an ammonia equivalent and a hydrosilane in the presence of a suitable catalyst. While the direct hydrosilylative amination of ketones to primary amines is a developing field, manganese-catalyzed hydrosilylation of primary amides to primary amines has been reported, indicating the potential of this strategy. researchgate.net For a diaryl ketone like bis(4-methoxyphenyl)methanone, this would involve the in-situ formation of the corresponding imine followed by reduction.

Hydrolysis of N-Substituted Imine Intermediates

The synthesis of primary amines can also be achieved through the formation of an N-substituted imine intermediate, followed by hydrolysis to release the primary amine. This strategy is particularly useful when direct amination with ammonia is challenging. For instance, a ketone can be reacted with a primary amine, such as benzylamine, to form a stable N-benzyl imine. This imine can then be reduced to the corresponding secondary amine, and the N-benzyl group can be subsequently removed by hydrogenolysis to yield the primary amine.

Alternatively, the direct hydrolysis of an unsubstituted imine (formed from the ketone and ammonia) would yield the primary amine. The hydrolysis of imines is typically carried out under acidic conditions. mdpi.com The synthesis of (E)-N,1-bis(4-methoxyphenyl)methanimine has been reported, which could serve as a precursor for the target primary amine through hydrolysis or reduction followed by deprotection. beilstein-journals.org

Alternative and Emerging Synthetic Strategies for its Preparation

While direct reductive amination is common, several alternative and emerging strategies offer potential advantages in terms of substrate scope, sustainability, and efficiency.

"Borrowing Hydrogen" or "Hydrogen Auto-Transfer" Catalysis : This green chemistry approach utilizes alcohols as the starting alkylating agents instead of aldehydes or ketones. taylorandfrancis.com In a potential synthesis of Bis(4-methoxyphenyl)methanamine, bis(4-methoxyphenyl)methanol would be the precursor. The catalytic cycle involves a metal-catalyzed dehydrogenation of the alcohol to form the corresponding ketone (4,4'-dimethoxybenzophenone) in situ. This intermediate then condenses with an amine to form an imine, which is subsequently reduced by the metal hydride catalyst that had abstracted the hydrogen from the alcohol. taylorandfrancis.com A significant advantage of this method is that water is theoretically the only byproduct, making it an environmentally attractive alternative. taylorandfrancis.com

Reductive Amination with Nitro Compounds : This methodology allows for the synthesis of secondary amines from nitro compounds and carbonyls in a one-pot process. nih.govfrontiersin.org It combines the reduction of a nitro group to a primary amine and the subsequent reductive amination into a single synthetic operation. frontiersin.org This approach is particularly valuable from an industrial and green chemistry perspective. frontiersin.org Numerous catalytic systems, employing both noble and non-noble metals, have been developed for this transformation, often characterized by high selectivity and tolerance for various functional groups under relatively mild conditions. nih.govfrontiersin.org

Biocatalysis with Imine Reductases (IREDs) : The use of enzymes, specifically imine reductases (IREDs), represents a significant advancement in amine synthesis. nih.gov These biocatalysts can perform reductive aminations, sometimes with high stereoselectivity for the synthesis of chiral amines. nih.gov While Bis(4-methoxyphenyl)methanamine is achiral, the principles of biocatalysis offer benefits such as high conversion rates under mild aqueous conditions and reduced production costs, especially when using whole-cell biocatalysts which contain cofactor regeneration systems. nih.gov

Solvent-Free Synthesis : Performing reactions without a solvent offers benefits such as reduced waste, lower costs, and often shorter reaction times due to higher reactant concentrations. scirp.org Studies on the formation of imines—the key intermediate in the target synthesis—have shown that the reaction between aldehydes and amines can proceed efficiently without any solvent or catalyst, with the resulting imine being readily reduced in a subsequent step. scirp.orgscirp.org

Optimization of Reaction Parameters and Process Chemistry

Process optimization is crucial for developing efficient, scalable, and cost-effective syntheses. For the preparation of this compound via reductive amination, key parameters include the choice of catalyst, solvent, temperature, pressure, and reaction time.

The choice of catalyst is paramount in reductive amination, influencing reaction rate, selectivity, and functional group tolerance. A wide array of catalysts has been developed for this purpose.

Heterogeneous Catalysts : These are widely used in industrial processes due to their ease of separation and recyclability.

Noble Metals : Supported platinum catalysts have proven advantageous for selectivity and yield in reductive alkylations. nih.govfrontiersin.org Modification of these catalysts with acidic additives can further enhance performance by preventing amine degradation through salt formation. nih.govfrontiersin.org

Non-Noble Metals : Catalysts based on metals like Raney nickel have been extensively used for the amination of ketones with ammonia. taylorandfrancis.com More recently, amorphous cobalt particles and nickel nanoparticles have been shown to be highly active and selective under mild conditions. organic-chemistry.org

Homogeneous Catalysts : These catalysts offer high activity and selectivity under mild conditions. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective for the reductive amination of ketones and aldehydes. organic-chemistry.org Cp*Ir complexes have also been developed for the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org The ligands associated with the metal center play a critical role in tuning the catalyst's activity and selectivity.

Organocatalysts : A biomimetic approach utilizes thiourea (B124793) as an organocatalyst. organic-chemistry.org This method relies on activating the imine intermediate through hydrogen bond formation, followed by a transfer hydrogenation using a Hantzsch ester, avoiding the need for metals. organic-chemistry.org

The reaction solvent can have a profound impact on the course of a reductive amination, primarily by influencing the equilibrium between the ketone and the imine intermediate. researchgate.net

The formation of the imine from a ketone and an amine is a condensation reaction that releases water. The choice of solvent can either favor or hinder this equilibrium.

Protic Solvents : Methanol is often identified as an excellent solvent for the reductive amination of ketones, as it promotes high rates of imine formation compared to other solvents. researchgate.net

Aprotic Solvents : Solvents like 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) are commonly used, particularly with hydride reducing agents like sodium triacetoxyborohydride (B8407120). organic-chemistry.org

Aqueous Media : Performing the reaction in water is challenging because the high concentration of water can inhibit the formation of the imine intermediate, leading to the preferential reduction of the starting ketone to its corresponding alcohol as a major side product. researchgate.net

Solvent-Free Conditions : As an emerging green alternative, eliminating the solvent can drive the imine formation equilibrium forward by allowing for the physical removal of the water byproduct, often under reduced pressure. scirp.org

The following table summarizes the general influence of different reaction media on the reductive amination of ketones.

| Solvent Type | General Effect on Imine Formation | Impact on Selectivity | Representative Examples |

| Protic (e.g., Methanol) | Favorable; can participate in proton transfer steps. | Generally high selectivity for the desired amine. researchgate.net | Methanol, Ethanol |

| Aprotic (e.g., DCE) | Favorable, especially with dehydrating agents. | Good selectivity, widely used with borohydride (B1222165) reagents. organic-chemistry.org | 1,2-Dichloroethane (DCE), THF |

| Aqueous | Unfavorable; equilibrium shifts toward reactants. | Low selectivity; often results in ketone reduction to alcohol. researchgate.net | Water |

| Solvent-Free | Favorable; allows for removal of water byproduct. | Potentially very high selectivity for the imine. scirp.org | Neat reaction mixture |

Optimizing physical reaction parameters is essential for maximizing efficiency and minimizing costs. scielo.br

Temperature : The temperature affects the rates of both imine formation and reduction. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts or catalyst degradation. For instance, aminations using Raney nickel have been reported at temperatures ranging from 50–100°C. taylorandfrancis.com Modern catalytic systems often aim for milder conditions, operating at or near room temperature. nih.govfrontiersin.org

Pressure : For reactions involving catalytic hydrogenation with H₂ gas, pressure is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which can accelerate the reduction step. Pressures for reductive amination can range from approximately 0.6 MPa to over 4 MPa. taylorandfrancis.com Transfer hydrogenation methods, which use a hydrogen donor molecule, avoid the need for high-pressure H₂ gas. organic-chemistry.org

Reaction Time : The duration of the reaction must be sufficient to ensure complete conversion of the starting material. However, excessively long reaction times can decrease selectivity by allowing for the formation of side products. scielo.br Optimization studies aim to find the shortest possible time that provides the best balance between conversion and selectivity. scielo.br

The table below provides examples of typical reaction parameters for various reductive amination systems.

| Catalyst System | Typical Temperature | Typical Pressure | Notes |

| Raney Nickel / H₂ | 50 - 100 °C taylorandfrancis.com | 0.6 - 4.1 MPa taylorandfrancis.com | A classic, robust method often requiring elevated conditions. |

| Pt or Pd / H₂ | 25 - 80 °C | 1 - 10 bar | Widely used for selective hydrogenations under mild conditions. frontiersin.orgorganic-chemistry.org |

| Homogeneous Ru/Ir Catalysts | 25 - 60 °C | N/A (Transfer Hydrogenation) | Employs hydrogen donors like formic acid or isopropanol. organic-chemistry.org |

| Hydride Reagents (e.g., NaBH(OAc)₃) | 0 - 25 °C | Atmospheric | Mild conditions, stoichiometric reductant required. organic-chemistry.org |

For the synthesis of this compound, regioselectivity and stereoselectivity are not primary concerns due to the nature of the precursor and the final product.

Regioselectivity : This refers to the preference for bond-making or breaking in one direction over all other possible directions. The synthesis starts from 4,4'-dimethoxybenzophenone (B177193), a molecule that is symmetric about the central carbonyl group. Therefore, the formation of the imine and its subsequent reduction can only yield one constitutional isomer, making regioselectivity inherently controlled.

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. The final product, Bis(4-methoxyphenyl)methanamine, is achiral as it lacks a stereocenter. The central carbon is bonded to two identical bis(4-methoxyphenyl) groups. Therefore, enantioselective or diastereoselective synthesis is not relevant for this specific target. However, for related unsymmetrical diarylmethanamines, or if the nitrogen were to be part of a chiral auxiliary, stereoselective synthesis using chiral catalysts or biocatalysts like imine reductases would be a critical consideration. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of Bis(4-methoxyphenyl)methanamine via reductive amination proceeds through a well-established two-step mechanism.

Reversible Imine Formation : The first step is the acid- or base-catalyzed condensation of the carbonyl group of 4,4'-dimethoxybenzophenone with an ammonia source (e.g., ammonia or ammonium chloride). The ketone is protonated (if under acidic conditions) to increase its electrophilicity, followed by nucleophilic attack from the ammonia nitrogen. A subsequent dehydration step eliminates a molecule of water to form the corresponding ketimine intermediate, 4,4'-dimethoxybenzophenonimine. This step is reversible, and its equilibrium position is highly dependent on the reaction conditions, particularly the solvent and the removal of water. researchgate.netmasterorganicchemistry.com

Catalytic Hydrogenation : With a metal catalyst (e.g., Ni, Pd, Pt) and H₂, the imine is adsorbed onto the catalyst surface, and hydrogen is added across the double bond. frontiersin.org

Hydride Transfer : With reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), a hydride ion (H⁻) is transferred from the boron center to the electrophilic carbon of the imine, followed by protonation of the resulting anion to yield the amine. organic-chemistry.orgmasterorganicchemistry.com Milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride are particularly effective because they are less reactive and will selectively reduce the protonated imine intermediate over the starting ketone. organic-chemistry.orgmasterorganicchemistry.com

Elucidation of Reaction Mechanisms for Amine Formation Pathways

The formation of bis(4-methoxyphenyl)methanamine via reductive amination proceeds through a well-established multi-step mechanism. The reaction is typically carried out in a one-pot synthesis under mildly acidic conditions, which are crucial for facilitating the key steps of the mechanism. youtube.com

The initial step involves the nucleophilic attack of an amine source, such as ammonia or a primary amine, on the electrophilic carbonyl carbon of bis(4-methoxyphenyl)methanone. This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org

This hemiaminal intermediate is generally unstable and undergoes dehydration to form an imine. Under the mildly acidic conditions (typically pH 4-5), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). youtube.com Subsequent elimination of a water molecule results in the formation of a resonance-stabilized iminium cation. The formation of the imine is a reversible process, and the removal of water can drive the equilibrium towards the product. wikipedia.org

The final step of the mechanism is the irreversible reduction of the iminium ion by a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective as they are selective for the reduction of the protonated imine (iminium ion) over the starting ketone, which is a key advantage in a one-pot reaction. masterorganicchemistry.comnih.govnih.gov The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final product, bis(4-methoxyphenyl)methanamine. The reaction is then typically followed by an acidic workup to protonate the amine and form the hydrochloride salt.

Computational studies, such as those using Density Functional Theory (DFT) on analogous ketone and aldehyde systems, support this mechanistic pathway, providing insights into the energy profiles and the structures of the transition states involved in both the imine formation and its subsequent reduction. nih.govnih.gov

Kinetic Studies and Reaction Rate Determination

Several factors influence the reaction rate:

pH: The pH of the reaction medium is a critical parameter. Mildly acidic conditions are optimal because they facilitate both the nucleophilic attack of the amine (by preventing full protonation of the amine) and the dehydration of the hemiaminal intermediate (by protonating the hydroxyl group). youtube.com At very low pH, the amine nucleophile is fully protonated and becomes unreactive. At high pH, the dehydration step is slow.

Concentration of Reactants: As with most chemical reactions, the rate is dependent on the concentration of the reactants, namely bis(4-methoxyphenyl)methanone and the amine source.

Reducing Agent: The choice and concentration of the reducing agent affect the rate of the final reduction step. The rate of hydride delivery from the borohydride reagent to the iminium ion is a key factor.

Temperature: Increasing the temperature generally increases the rate of both imine formation and reduction, although it can also lead to the formation of side products.

Solvent: The solvent can influence the solubility of the reactants and intermediates, as well as stabilize charged species like the iminium ion, thereby affecting the reaction rate.

While specific kinetic data for the synthesis of this compound is not extensively published in readily available literature, the following table illustrates the expected qualitative effects of various parameters on the reaction rate based on general principles of reductive amination.

Factors Affecting the Reaction Rate of Bis(4-methoxyphenyl)methanamine Synthesis

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| pH | Optimal at mildly acidic conditions (pH 4-5) | Balances the need for a nucleophilic amine and protonation of the hemiaminal for dehydration. |

| Reactant Concentration | Increases with higher concentration | Follows general principles of chemical kinetics (collision theory). |

| Temperature | Increases with higher temperature | Provides molecules with sufficient activation energy to overcome reaction barriers. |

| Choice of Reducing Agent | Rate varies (e.g., NaBH₄ > NaBH₃CN) | Depends on the reactivity of the hydride reagent. However, selectivity is often more crucial than rate. |

| Solvent Polarity | Generally faster in polar aprotic solvents | Can help to stabilize the charged iminium intermediate. |

Identification and Characterization of Reaction Intermediates and Transition States

The key intermediates in the synthesis of bis(4-methoxyphenyl)methanamine are the hemiaminal (carbinolamine) and the iminium ion . These intermediates are typically transient and not isolated during the course of the reaction. Their existence is inferred from well-established mechanisms of imine formation and reduction. wikipedia.orgyoutube.com

Reaction Intermediates:

Bis(4-methoxyphenyl)(amino)methanol (Hemiaminal): This is the initial adduct formed from the nucleophilic attack of the amine on the ketone. It is a tetrahedral species containing both a hydroxyl group and an amino group attached to the same carbon. Due to its instability, it readily eliminates water to form the more stable imine.

Bis(4-methoxyphenyl)methaniminium (Iminium Ion): This planar, resonance-stabilized cation is the key electrophile that is reduced in the final step. The positive charge is delocalized between the carbon and nitrogen atoms.

Spectroscopic characterization of these transient species in situ can be challenging. However, their expected spectroscopic signatures can be predicted:

Characteristics of Reaction Intermediates

| Intermediate | Key Structural Feature | Expected Spectroscopic Signature (Hypothetical) |

|---|---|---|

| Hemiaminal | Tetrahedral carbon bonded to -OH, -NHR, and two aryl groups | 13C NMR: Signal for the sp³ carbon at ~80-100 ppm. IR: O-H and N-H stretching bands. |

| Iminium Ion | Planar C=N⁺ bond | 13C NMR: Signal for the sp² carbon at ~170-190 ppm. IR: C=N⁺ stretching band at a higher frequency than a neutral imine (~1690-1720 cm⁻¹). |

Transition States:

Transition states are high-energy, fleeting structures that cannot be directly observed or isolated. Their structures and energies are typically investigated using computational chemistry methods like Density Functional Theory (DFT). nih.govnih.gov For the reductive amination of bis(4-methoxyphenyl)methanone, key transition states would include:

Transition State for Hemiaminal Formation: Involves the partial formation of the C-N bond as the amine attacks the carbonyl carbon, with a corresponding partial breaking of the C=O pi bond.

Transition State for Dehydration: Characterized by the partial breaking of the C-O bond of the protonated hydroxyl group and the partial formation of the C=N double bond.

Transition State for Hydride Transfer: Involves the partial formation of a C-H bond as the hydride from the reducing agent attacks the iminium carbon. The geometry of this transition state is influenced by the nature of the reducing agent and the solvent.

These computational models provide valuable insights into the reaction barriers and help in understanding the factors that control the reaction rate and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering precise insights into the molecular architecture through the analysis of proton and carbon nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to each unique proton environment in the molecule. The symmetrical nature of the compound simplifies the spectrum. The presence of the hydrochloride salt results in the amine protons being observed as a broad signal, often exchangeable with deuterium (B1214612) in solvents like D₂O.

The aromatic region displays a classic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring, resulting in two distinct doublets. The methoxy groups on each phenyl ring appear as a sharp singlet, while the unique methine proton is observed as a singlet further downfield.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~9.0 - 9.5 | Broad Singlet | 2H | -NH₂⁺- |

| ~7.2 - 7.4 | Doublet | 4H | Ar-H (ortho to -CH) |

| ~6.9 - 7.1 | Doublet | 4H | Ar-H (meta to -CH) |

| ~5.5 - 5.7 | Singlet | 1H | -CH- |

| ~3.8 | Singlet | 6H | -OCH₃ |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected. These include signals for the methoxy carbon, the methine carbon, and four signals for the aromatic carbons (two protonated, two quaternary). The chemical shifts are consistent with a diarylmethane structure containing electron-donating methoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~159 | Ar-C (C-OCH₃) |

| ~130 | Ar-C (ipso to -CH) |

| ~129 | Ar-C (ortho to -CH) |

| ~114 | Ar-C (meta to -CH) |

| ~58 | -CH- |

| ~55 | -OCH₃ |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments would be employed to unambiguously confirm the connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would establish proton-proton coupling relationships. The primary correlation observed would be between the aromatic protons ortho and meta to the methine group, confirming their adjacency on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals at ~7.2-7.4 ppm and ~6.9-7.1 ppm to their respective aromatic carbon signals, the methine proton signal to the methine carbon signal, and the methoxy proton signal to the methoxy carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.

The IR and Raman spectra of this compound display characteristic bands that confirm the presence of its key functional groups. The most prominent feature related to the hydrochloride salt is the broad absorption band for the N-H stretching of the ammonium group. Other key vibrations include the C-O stretching of the aryl-alkyl ether and multiple bands corresponding to the substituted benzene rings.

Table 3: Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2800 | N-H Stretch (broad) | Ammonium (-NH₂⁺-) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1030 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Ring |

For a more rigorous assignment of the vibrational modes, a comparative analysis using computational methods is often performed. Theoretical vibrational spectra can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).

In this approach, the molecular geometry is first optimized to find its lowest energy conformation. Then, vibrational frequency calculations are performed on this optimized structure. The resulting theoretical spectrum (a list of vibrational frequencies and their intensities) is compared to the experimental IR and Raman spectra. This comparison allows for a detailed and confident assignment of even minor or overlapping experimental bands to specific molecular motions, providing a deeper understanding of the molecule's dynamic structure. This method is particularly useful for distinguishing between similar vibrational modes and confirming the assignments made from empirical data.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For Bis(4-methoxyphenyl)methanamine (the free base, C₁₅H₁₇NO₂), the protonated molecule, [M+H]⁺, is the primary ion observed. The exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise measurement is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for the Protonated Bis(4-methoxyphenyl)methanamine

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Observed Species | [M+H]⁺ |

| Calculated Exact Mass | 244.13321 u |

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. Given the presence of a primary amine group, Bis(4-methoxyphenyl)methanamine is readily protonated in the ESI source, typically when analyzed in a positive ion mode with an acidic mobile phase. The expected ionization pattern is dominated by the formation of the singly charged protonated molecular ion, [M+H]⁺. This species would appear as the base peak or a peak of very high abundance in the mass spectrum, corresponding to an m/z value consistent with the protonated molecule's exact mass. The hydrochloride salt would already feature the protonated amine, facilitating its direct observation in the gas phase.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the precursor ion ([M+H]⁺ at m/z 244.13), can provide significant structural information. The fragmentation of Bis(4-methoxyphenyl)methanamine is predicted to be dominated by cleavage events that lead to the formation of stable carbocations.

The most probable fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecule. This occurs via a benzylic cleavage, which is highly favored due to the formation of the resonance-stabilized bis(4-methoxyphenyl)methyl cation. This fragment ion is expected to be particularly abundant and serves as a key diagnostic peak for the core structure of the molecule. Further fragmentation could involve the sequential loss of neutral molecules like formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃) from the methoxy groups of the carbocation, though these would be less favorable pathways.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of Bis(4-methoxyphenyl)methanamine

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment (m/z) | Neutral Loss |

| 244.13 | [M+H-NH₃]⁺ (bis(4-methoxyphenyl)methyl cation) | [C₁₅H₁₅O₂]⁺ | 227.11 | NH₃ |

| 227.11 | [C₁₅H₁₅O₂ - CH₂O]⁺ | [C₁₄H₁₃O]⁺ | 197.09 | CH₂O |

| 227.11 | [C₁₅H₁₅O₂ - •CH₃]⁺ | [C₁₄H₁₂O₂]⁺• | 212.08 | •CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic structure of a molecule.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* electronic transitions within the aromatic rings. The molecule contains two p-methoxyphenyl chromophores. The presence of the methoxy group (an auxochrome) on the benzene ring typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

One would anticipate strong absorption bands in the UV region, likely around 220-230 nm and a second, less intense band around 270-280 nm. These absorptions are characteristic of the electronic transitions within the substituted benzene rings. The electronic coupling between the two phenyl rings through the central methane (B114726) carbon is minimal, suggesting that the spectrum would largely resemble a superposition of two independent p-methoxyphenyl chromophores.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a search of publicly accessible crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and intermolecular interactions (such as hydrogen bonding involving the ammonium group and the chloride counter-ion) are not available. Such an analysis would be invaluable for a complete understanding of its structural properties.

Single Crystal X-ray Crystallography for Molecular Geometry and Absolute Configuration

Detailed information regarding the bond lengths, bond angles, and torsion angles that define the precise three-dimensional shape of this compound is not available from single-crystal X-ray crystallography studies. The determination of its absolute configuration would also rely on such data, which is currently absent from scientific literature.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. By calculating the electron density, DFT methods can determine the geometry, energetics, and various spectroscopic properties of a molecule like Bis(4-methoxyphenyl)methanamine hydrochloride. A typical DFT study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the system.

The first step in a computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which features multiple rotatable bonds—particularly around the central nitrogen atom and the methoxy (B1213986) groups—a conformational landscape analysis is crucial.

Table 1: Representative Geometric Parameters from DFT Optimization (Note: The following data is illustrative of typical results from a DFT calculation and is not from a published study on this specific molecule.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.02 Å |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| C-N-C Bond Angle | ~112° |

| C-C-O Bond Angle (Phenyl-Methoxy) | ~115° |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific atomic motion, such as C-H stretching, N-H bending, or phenyl ring deformations.

By comparing the theoretical vibrational spectrum with experimental FT-IR and FT-Raman data, a detailed assignment of the experimental peaks can be achieved. This correlation validates the accuracy of the computational model and provides a deeper understanding of the molecule's dynamic behavior. For this compound, characteristic vibrational modes would include the N-H stretch of the ammonium (B1175870) salt, aromatic C-H stretches, C-N stretches, and the asymmetric and symmetric stretches of the C-O-C ether linkages.

Table 2: Illustrative Vibrational Frequencies and Their Assignments (Note: This table represents typical assignments and is not based on a specific computational study of the target compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium) | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

| C-O-C Asymmetric Stretch | 1230-1270 |

| C-O-C Symmetric Stretch | 1020-1060 |

DFT is also employed to investigate the electronic properties of a molecule, which are key to understanding its reactivity and potential interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-rich methoxy-substituted phenyl rings would significantly influence the energy and distribution of these orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes to demonstrate the output of an FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP map would likely show a region of high positive potential around the ammonium proton (N-H+), making it a primary site for interaction with nucleophiles. Negative potential would be concentrated around the oxygen atoms of the methoxy groups, identifying them as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. This analysis reveals intramolecular charge transfer events, such as hyperconjugation, which contribute to the molecule's stability. For instance, it can quantify the delocalization of electron density from the lone pairs on the oxygen atoms into the antibonding orbitals of the adjacent phenyl ring carbons (n → π* interaction) or from bonding orbitals to adjacent antibonding orbitals (σ → σ* interaction). These interactions provide quantitative insight into the electronic delocalization that stabilizes the molecular structure.

Electronic Structure and Reactivity Descriptors

Charge Distribution and Atomic Partial Charges Calculation

This charge separation is a direct consequence of the differences in electronegativity between the constituent atoms. The methoxy group's oxygen atom and the amine's nitrogen atom effectively draw electron density from the adjacent carbon and hydrogen atoms. The aromatic rings themselves exhibit a complex pattern of alternating positive and negative partial charges, which is characteristic of delocalized π-electron systems. The protonation of the amine group to form the hydrochloride salt would significantly alter the charge distribution, with the positive charge being localized primarily on the ammonium group, further influencing the molecule's electrostatic potential and interaction with its environment.

Table 1: Representative Mulliken Partial Charges for a Related Methoxyphenyl Compound

| Atom | Partial Charge (a.u.) |

| O (methoxy) | -0.5 to -0.6 |

| N (amine) | -0.8 to -0.9 |

| C (aromatic) | -0.2 to +0.3 |

| H (amine) | +0.4 to +0.5 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Actual values for this compound would require specific calculations.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties through computational methods is a crucial aspect of materials science, particularly in the search for new materials for photonic and optoelectronic applications. researchgate.netphyschemres.org Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as those containing the bis(4-methoxyphenyl)amine framework, are promising candidates for exhibiting NLO behavior.

Theoretical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are employed to determine key NLO parameters like the first-order hyperpolarizability (β). researchgate.netfrontiersin.org These calculations can predict the molecule's response to an applied electric field. For compounds structurally related to Bis(4-methoxyphenyl)methanamine, research has shown that the presence of electron-donating groups (like the methoxy group) and an extended π-system across the two phenyl rings can lead to a significant NLO response. researchgate.net

The mechanism behind the NLO properties in these systems is intramolecular charge transfer. Upon excitation by an external electric field, electron density can be redistributed from the electron-rich methoxy-substituted phenyl rings towards other parts of the molecule. The efficiency of this charge transfer is directly related to the magnitude of the hyperpolarizability. Computational studies on similar molecules have demonstrated that the specific arrangement of donor and acceptor groups, as well as the nature of the conjugated bridge, are critical in optimizing the NLO response. nih.govmdpi.com While experimental data for this compound is scarce, theoretical predictions strongly suggest that it possesses the necessary structural and electronic features for potential NLO applications.

Thermochemical and Kinetic Parameters of Reactions

Computational chemistry provides powerful tools for investigating the thermodynamics and kinetics of chemical reactions, offering insights into reaction feasibility, rates, and energy profiles. researchgate.net For reactions involving this compound, theoretical methods can be used to calculate important parameters such as enthalpy of reaction (ΔH), Gibbs free energy of activation (ΔG‡), and rate constants (k).

While specific studies on this compound are not prevalent, the general approach involves mapping the potential energy surface of a given reaction. This is typically achieved using DFT or higher-level ab initio methods. For instance, in a potential reaction such as N-alkylation or acylation of the amine, computational models can determine the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed.

The calculated thermochemical data can predict whether a reaction is exothermic or endothermic and whether it is spontaneous under certain conditions. Kinetic parameters, derived from transition state theory, provide a quantitative measure of the reaction rate. These theoretical predictions are invaluable for understanding reaction mechanisms and for designing synthetic routes. For example, computational studies on the aminolysis of other organic molecules have successfully elucidated the role of catalysts and the effect of substituents on the reaction rate, providing a framework for how such investigations would be applied to this compound. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and their interactions with the surrounding environment over time. mdpi.comresearchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. This allows for the study of various dynamic processes, such as conformational changes in the flexible diarylmethane backbone or the interaction of the hydrochloride salt with solvent molecules.

For instance, an MD simulation of this compound in an aqueous solution would reveal the structure of the hydration shell around the molecule. It would show how water molecules orient themselves around the charged ammonium group and the polar methoxy groups. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule or its binding to a biological target, providing valuable information for applications in materials science and medicinal chemistry. While specific MD studies on this compound are not widely reported, the methodology is well-established and has been applied to a vast range of similar organic salts.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This approach goes beyond simple Lewis structures to provide a detailed picture of bonding.

For this compound, a QTAIM analysis would involve identifying the bond critical points (BCPs) in the electron density. The properties of the electron density at these points, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the chemical bonds. For example, the C-N, C-O, and C-C bonds within the molecule would be analyzed to determine their degree of covalent character.

Furthermore, QTAIM is particularly useful for studying non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding the crystal packing and condensed-phase behavior of the molecule. The interaction between the chloride anion and the ammonium cation in the hydrochloride salt would be a key feature to analyze, providing a quantitative measure of the strength and nature of this ionic interaction.

Computational Studies for Reaction Mechanism Elucidation and Validation

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations are a common tool for mechanistic studies. For example, in a hypothetical synthesis involving the reductive amination of bis(4-methoxyphenyl)methanone, computational modeling could be used to compare different possible pathways, such as those proceeding through an imine or an amino alcohol intermediate.

The calculated energy barriers for each step in the proposed mechanisms can be compared with experimental kinetic data to validate the most likely pathway. Furthermore, computational studies can provide insights into the stereoselectivity or regioselectivity of a reaction by comparing the energies of the different possible transition states leading to different products. While specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the application of these theoretical methods to similar organic transformations is a well-established and powerful approach in modern chemical research.

Applications and Synthetic Utility in Organic Chemistry

Strategic Use as a Precursor in Diverse Organic Transformations

The free base form of the title compound, N,N-Bis(4-methoxybenzyl)amine, is utilized as a reagent in the synthesis of molecules targeted for biological evaluation. chemicalbook.com Notably, it has been employed in the preparation of pentanedioic acid derivatives, which have been investigated as potential farnesyltransferase inhibitors. chemicalbook.com Furthermore, it serves as a building block in the synthesis of (heteroarylamino)triazolamines, a class of compounds explored for their potential as antiviral agents for treating HCV infection. chemicalbook.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While direct, documented use of bis(4-methoxyphenyl)methanamine hydrochloride as a primary building block for the assembly of pyrimidine (B1678525), pyrazine (B50134), and thiazole (B1198619) rings is not prevalent in readily available literature, the bis(4-methoxyphenyl) structural motif is a key feature in several classes of synthesized heterocyclic compounds.

The synthesis of pyrimidine rings is a well-established area of organic chemistry, typically involving the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg A wide array of methods exists for creating substituted pyrimidines, including multi-component reactions catalyzed by various reagents. organic-chemistry.orggrowingscience.com However, the specific use of this compound as a precursor in these established synthetic routes is not prominently described.

Pyrazine synthesis is commonly achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or via the self-condensation of α-amino ketones. researchgate.net More modern approaches include acceptorless dehydrogenative coupling routes catalyzed by metal complexes. nih.gov For example, 2,3-Bis(4-methoxyphenyl)pyrazine can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde (B44291) with 1,10-phenanthroline-5,6-dione. evitachem.com This illustrates the incorporation of the desired methoxyphenyl groups into a pyrazine structure, though not via the use of this compound.

The bis(4-methoxyphenyl) moiety is a significant component of certain biologically active thiazole derivatives. huhs.ac.jp Research into potent antiplatelet agents has led to the synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles. huhs.ac.jp The construction of this core scaffold, however, does not employ this compound. Instead, the synthesis typically begins with anisin, which is converted to 2-bromo-1,2-bis(4-methoxyphenyl)ethanone. This intermediate is then reacted with various thiourea (B124793) or thioamide derivatives to form the final thiazole ring system. huhs.ac.jp This highlights the importance of the bis(4-methoxyphenyl) scaffold itself, rather than the utility of the title amine as a precursor for it.

The table below details examples of synthesized thiazole derivatives containing the bis(4-methoxyphenyl) scaffold, along with their observed biological activities. huhs.ac.jp

| Compound Name | Structure | Biological Activity (IC50 / ED50) |

| 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole | A thiazole ring substituted with a guanidino group at position 2 and two 4-methoxyphenyl (B3050149) groups at positions 4 and 5. | MDA Production IC50 = 31 µM, Vasodilatory Activity ED50 = 2.0 µM |

| 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole | A thiazole ring substituted with a (1-methylpiperazin-4-yl)carbonyl group at position 2 and two 4-methoxyphenyl groups at positions 4 and 5. | MDA Synthesis IC50 = 0.088 µM, Vasodilatory Activity ED50 = 6.2 µM |

Participation in Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org As a secondary amine, bis(4-methoxyphenyl)methanamine is, in principle, a suitable nucleophile for this type of transformation. matrix-fine-chemicals.com These reactions typically employ a palladium source and a specialized phosphine (B1218219) ligand to facilitate the coupling. sigmaaldrich.com

While the broader class of secondary amines is widely used in these reactions, specific, documented examples detailing the participation of this compound or its free base in C-N cross-coupling reactions are not extensively reported in the surveyed literature. acs.orgresearchgate.net The general conditions for such a reaction would likely involve reacting the amine with an aryl halide in the presence of a palladium catalyst and a strong base. sigmaaldrich.com

Below is a table showing representative conditions for a standard Buchwald-Hartwig amination of a secondary amine. sigmaaldrich.com

| Parameter | Condition |

| Catalyst System | Palladium Precatalyst (e.g., BrettPhos Pd G3) |

| Ligand | Phosphine Ligand (e.g., BrettPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | 80-110 °C |

Role in the Synthesis of Complex Molecular Architectures and Scaffolds

The utility of bis(4-methoxyphenyl)methanamine extends to its role as a synthetic intermediate for complex molecular architectures with defined biological purposes. Its application in preparing farnesyltransferase inhibitors and antiviral agents demonstrates its function as a foundational piece for building larger, more complex target molecules. chemicalbook.com Furthermore, while not a direct precursor, the bis(4-methoxyphenyl) scaffold is integral to the design of highly active thiazole-based antiplatelet agents, underscoring the importance of this structural unit in complex, biologically active molecules. huhs.ac.jp

Chiral Derivatives and Asymmetric Synthesis Applications

The development of chiral derivatives from achiral starting materials is a cornerstone of modern pharmaceutical and materials science. While direct and extensive research on the applications of chiral derivatives of this compound in asymmetric synthesis is not widely documented in publicly available literature, the structural motif of this compound suggests its potential as a precursor for chiral auxiliaries or ligands.

In principle, the primary amine group of bis(4-methoxyphenyl)methanamine serves as a key functional handle for the introduction of chirality. One common strategy involves the reaction of the primary amine with a chiral reagent to form a diastereomeric mixture, which can then be separated. Subsequently, the removal of the chiral auxiliary would yield an enantiomerically enriched product.

Another potential pathway involves the asymmetric reduction of a corresponding imine precursor. The synthesis of chiral amines often employs methods such as enzymatic resolution or asymmetric hydrogenation using a chiral catalyst. These established methodologies could theoretically be applied to produce enantiomerically pure forms of bis(4-methoxyphenyl)methanamine. Once obtained, these chiral amines could be utilized as resolving agents for racemic mixtures of chiral acids or as building blocks for the synthesis of more complex chiral molecules. The presence of the two methoxyphenyl groups can influence the stereochemical outcome of reactions by imparting steric bulk and specific electronic properties.

Contribution to Catalyst and Ligand Development for Organic Reactions

The utility of a molecule in catalyst and ligand development is often dependent on its ability to coordinate with metal centers and to create a specific and influential chiral environment around that metal. The nitrogen atom of the primary amine in this compound offers a potential coordination site for transition metals.

Modification of the amine group can lead to the formation of various types of ligands. For instance, reaction with phosphorus-containing electrophiles could yield aminophosphine (B1255530) ligands. If the bis(4-methoxyphenyl)methanamine were resolved into its separate enantiomers, such resulting chiral aminophosphine ligands could be employed in asymmetric catalysis, for example, in asymmetric hydrogenation or cross-coupling reactions.

The two methoxyphenyl groups are also significant in this context. They can engage in non-covalent interactions, such as π-stacking or steric hindrance, within the catalytic complex. These interactions are crucial for inducing enantioselectivity in a chemical transformation by dictating the trajectory of the substrate's approach to the catalytic center. While specific examples of catalysts or ligands derived directly from this compound are not prominent in the literature, its structural components are analogous to motifs found in well-established ligand families. This suggests a latent potential for this compound to serve as a scaffold in the design of new catalytic systems for a variety of organic transformations. Further research and exploration are necessary to fully realize and document the contributions of this compound to the field of catalyst and ligand development.

Emerging Research Directions and Future Prospects

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of Bis(4-methoxyphenyl)methanamine hydrochloride and related benzhydrylamines is increasingly benefiting from the principles of green chemistry, aiming for more environmentally benign and efficient processes. Research is moving away from traditional methods that may involve harsh reagents and solvents, towards more sustainable alternatives.

Key green strategies being explored include:

Bio-catalysis: One innovative approach involves the use of microorganisms or isolated enzymes to catalyze key reaction steps. For instance, a method for synthesizing diphenylmethylamine, a related compound, utilizes Bacillus cereus to reduce the benzophenone (B1666685) oxime precursor. google.comchemicalbook.com This biocatalytic reduction operates under mild conditions (30°C) in an aqueous medium, offering high yields (around 91%) and avoiding the need for heavy metal catalysts. google.comchemicalbook.com

Alternative Solvents: Deep eutectic solvents (DES) are emerging as biodegradable and recyclable alternatives to volatile organic compounds. acs.org For example, a choline (B1196258) chloride-urea based DES has been successfully used as both a solvent and catalyst in the synthesis of related alkylaminophenols. acs.org Another approach utilizes natural deep eutectic solvents (NADES), such as L-proline/glycerol, which can also function as a catalyst. mdpi.com

Energy Efficiency: Microwave irradiation is being employed to significantly reduce reaction times and improve energy efficiency. mdpi.com In the synthesis of a bis-tetronic acid derivative from 4-methoxybenzaldehyde (B44291), microwave-assisted synthesis in a NADES reduced the reaction time from 24 hours to just 15 minutes while increasing the yield. mdpi.com

Catalyst Reusability: The development of reusable catalysts is a cornerstone of green chemistry. Strategies include using biopolymer catalysts like chitosan (B1678972) or recoverable catalysts such as sulfated polyborate, which can be reused multiple times without a significant loss of activity. acs.org

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Catalyst/Solvent | Key Advantages | Relevant Compound Class |

| Biocatalysis | Bacillus cereus | Mild conditions, high yield, no heavy metals | Diphenylmethylamine |

| Deep Eutectic Solvents | Choline chloride-urea | Biodegradable, recyclable, acts as catalyst | Alkylaminophenols |

| Microwave-Assisted Synthesis | L-proline/glycerol (NADES) | Drastically reduced reaction time, increased yield | Bis-tetronic acids |

| Reusable Catalysts | Chitosan, Sulfated polyborate | Recyclable, reduced waste | Alkylaminophenols |

Exploration of Novel Reactivity and Transformation Pathways Involving the Amine Moiety

The primary amine group in Bis(4-methoxyphenyl)methanamine is a hub of reactivity, offering numerous possibilities for novel chemical transformations. Research is focused on leveraging this amine moiety to construct more complex molecules and to use the compound as a versatile chemical building block.

The amine can act as a potent nucleophile, making it suitable for a range of reactions, including:

Alkylation and Acylation: Standard transformations that allow for the elaboration of the amine group, creating a diverse library of derivatives.

Reductive Amination: The amine can be reacted with aldehydes and ketones to form new carbon-nitrogen bonds, a fundamental transformation in medicinal chemistry. acs.org

Role as an Ammonia (B1221849) Synthon: Benzhydrylamine, the parent compound, has been effectively used as a substitute for ammonia in the synthesis of other primary amines. researchgate.net It reacts with aldehydes, ketones, and alkyl halides, with the benzhydryl group acting as a protecting group that is subsequently cleaved to yield the desired primary amine. This approach avoids the challenges of working directly with ammonia gas. researchgate.net

Formation of Schiff Bases: Reaction with aldehydes can form imines (Schiff bases), which are versatile intermediates for synthesizing various nitrogen-containing heterocycles and other complex molecules. researchgate.net

Metal-Catalyzed Couplings: The C-N bond itself can be the target of transformations. Copper-catalyzed desulfonylative amination reactions used for the synthesis of benzhydryl amines suggest the potential for related C-N bond-forming or -cleaving strategies under specific catalytic conditions. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

To meet potential industrial demand and improve process safety and efficiency, the synthesis of this compound is a candidate for integration with continuous flow chemistry and automated platforms. Flow chemistry offers significant advantages over traditional batch processing, including superior heat transfer, precise control over reaction parameters, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.com

The synthesis of related diarylmethanamine-containing active pharmaceutical ingredients (APIs), such as diphenhydramine, has already been successfully demonstrated in continuous flow systems. researchgate.netresearchgate.net These systems can integrate multiple reaction steps, including catalysis, workup, and purification, into a single, streamlined process. mdpi.com For a multi-step synthesis of a compound like this compound, a flow setup could involve pumping reagents through packed-bed reactors containing immobilized catalysts, followed by in-line separation and purification modules. mdpi.commdpi.com This approach not only increases productivity but also allows for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity. researchgate.net

Table 2: Advantages of Flow Chemistry for Amine Synthesis

| Feature | Benefit | Relevance to Synthesis |

| Enhanced Safety | Small reactor volumes minimize risks of thermal runaways. | Important for exothermic amination or hydrogenation steps. |

| Precise Control | Accurate regulation of temperature, pressure, and residence time. | Leads to higher selectivity and reduced byproduct formation. |

| Scalability | Production is scaled by running the system for longer periods. | Facilitates seamless transition from laboratory to industrial scale. |

| Automation | Integration of synthesis, purification, and analysis. | Reduces manual handling and improves reproducibility. |

| Multi-step Synthesis | Telescoping of reaction sequences without isolating intermediates. | Increases overall efficiency and reduces waste. mdpi.com |

Advanced Applications in Functional Materials Chemistry

The rigid, well-defined three-dimensional structure of the bis(4-methoxyphenyl)methane scaffold makes it an attractive building block for advanced functional materials. The broader class of triarylmethanes has long been important in the dye industry and materials science. acs.orgnih.gov

Current and future research directions include:

Optoelectronic Materials: The aromatic rings in the structure provide electronic properties that can be exploited. Related diaryl- and triarylmethane derivatives are being investigated for their potential use in the development of optoelectronic devices. The methoxy (B1213986) groups act as electron-donating groups, which can be tuned to modulate the electronic and optical properties of resulting materials.

Supramolecular Assemblies and Hydrogels: Bis(4-methoxyphenyl)methanamine has been identified as a potential component in the formation of complex supramolecular structures. Patent literature describes its inclusion in the creation of hydrogels and block co-poly(metal organic nanostructures), or BCP-MONs. google.comgoogle.com In these applications, the amine group can serve as a coordination site for metal ions or a point of attachment for other polymer chains, enabling the self-assembly of highly ordered, functional materials. google.com

Exploration of its Role in Bio-inspired Chemical Synthesis and Chemical Biology Tools

The intersection of biology and chemistry offers exciting prospects for this compound, both in its synthesis and its application as a tool to study biological systems.

Bio-inspired Synthesis: Drawing inspiration from nature, researchers are exploring enzymatic and whole-cell systems for synthesis. The use of enzymes like transaminases presents a sustainable pathway to produce chiral amines from prochiral ketones, a key priority in the pharmaceutical industry. ucl.ac.uk Applying such biocatalytic methods could enable the enantioselective synthesis of chiral derivatives of Bis(4-methoxyphenyl)methanamine, providing access to single-enantiomer compounds with potentially unique biological activities.

Chemical Biology Tools: Small molecules are essential tools for probing and modulating the function of proteins and other biological macromolecules. nih.govnih.gov The diarylmethanamine scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds. acs.org This suggests that this compound can serve as a valuable starting point or core scaffold for developing novel chemical probes. By modifying the core structure, libraries of compounds can be generated and screened to discover new modulators of protein function, potentially for targets that have been considered "undruggable". nih.govescholarship.org

Q & A

Q. What is a reliable synthetic route for Bis(4-methoxyphenyl)methanamine hydrochloride, and how can its purity be optimized?

A transition metal-free catalytic reduction method using 4-methoxybenzamide as a starting material has been reported. The reaction employs HBPin (2.0 mmol), an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst (2 mol%), and dry toluene at room temperature. The product is isolated as a hydrochloride salt with an 84% yield. Key steps include:

Q. How can researchers characterize this compound using NMR spectroscopy?

The compound’s structure is confirmed via ¹H NMR (DMSO-d6): δ 8.45 (bs, 3H, NH3<sup>+</sup>), 7.39 (d, J = 8.8 Hz, 2H, aromatic), 6.90 (d, J = 8.8 Hz, 2H, aromatic), 3.87 (q, J = 5.6 Hz, 2H, CH2NH2), and 3.70 (s, 3H, OCH3). ¹³C NMR peaks at δ 159.3 (C-OCH3), 130.6 (aromatic C), and 41.6 (CH2NH2) further validate the structure. Deuterated DMSO is preferred due to the compound’s solubility and stability in this solvent .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Q. What potential pharmacological applications justify further research on this compound?